2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, also known as BPTP, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BPTP has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are a class of enzymes that play a critical role in regulating cellular signaling pathways.
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials, suggesting that it may have diverse effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is its high selectivity for PTPs, which makes it an ideal tool for studying the role of these enzymes in various diseases. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental settings. Additionally, this compound can be expensive to synthesize, which may limit its availability for some researchers.
Future Directions
There are many potential future directions for research on 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective inhibitors of PTPs, which could have even greater therapeutic potential. Another area of interest is the study of the downstream signaling pathways that are activated by this compound, which could provide insights into the mechanisms underlying its therapeutic effects. Finally, the use of this compound in combination with other drugs or therapies could be explored as a way to improve disease outcomes even further.
Synthesis Methods
The synthesis of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with sodium thiomethoxide to form the intermediate 4-bromobenzylthiol. This intermediate is then reacted with 2,6-dichloropyrimidine in the presence of potassium carbonate to form the desired product, this compound. The yield of this compound is typically around 50%, and the purity can be increased through recrystallization.
Scientific Research Applications
2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders. PTPs are known to play a critical role in regulating cellular signaling pathways that are involved in these diseases. By inhibiting the activity of PTPs, this compound has been found to promote the activation of these pathways, leading to improved disease outcomes.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2OS/c13-8-3-1-7(2-4-8)6-20-11-17-9(12(14,15)16)5-10(19)18-11/h1-5H,6H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAHOMZGFICZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.